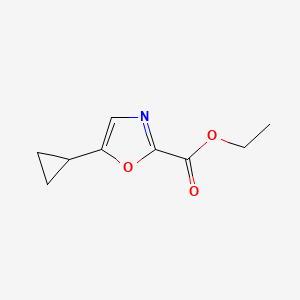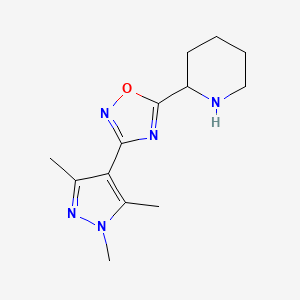
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles has been reported as a viable method .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput parallel solid-phase synthesis techniques, which allow for the rapid generation of piperazine derivatives . Photocatalytic synthesis methods have also been explored, providing an eco-friendly and efficient route to produce these compounds .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
2-(1-Piperazinyl)ethylamine: Known for its use as an epoxy curing agent.
Piperazin-2-one derivatives: These compounds are often used in medicinal chemistry for their peptidomimetic properties.
Uniqueness
4-(3-(Aminomethyl)-6-isopropylpyridin-2-yl)piperazin-2-one is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-[3-(aminomethyl)-6-propan-2-ylpyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C13H20N4O/c1-9(2)11-4-3-10(7-14)13(16-11)17-6-5-15-12(18)8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) |
InChI Key |
USFIKIMDYJVETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)CN)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)



![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)
![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)

![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)



![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)

![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)
